Galaxolidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

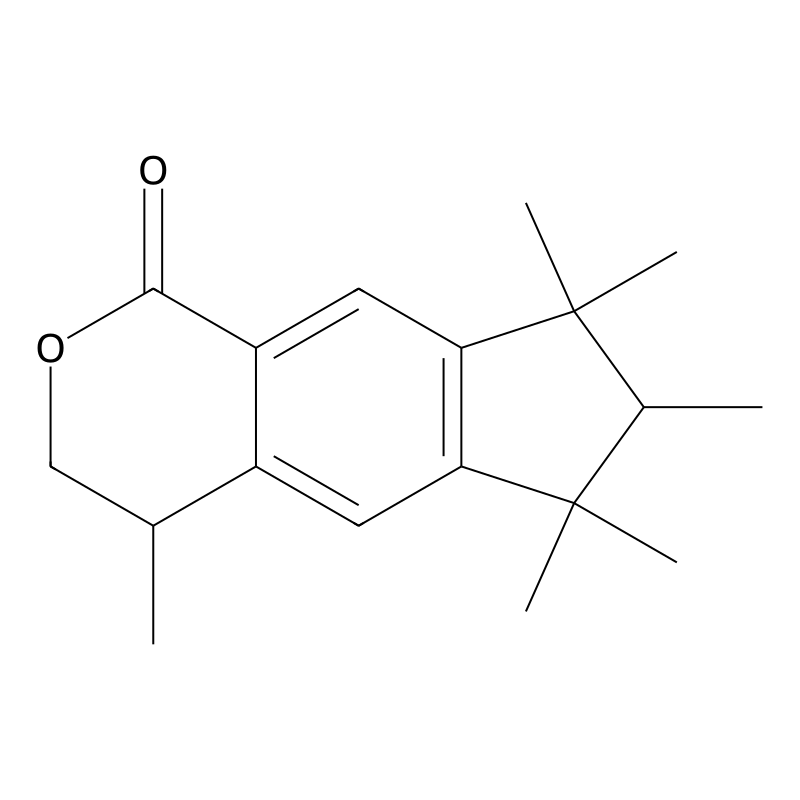

Galaxolidone is an organic heterotricyclic compound, specifically identified as a major transformation product of the synthetic musk compound galaxolide. It is represented by the chemical formula and has a molecular weight of 288.39 g/mol. Galaxolidone is notable for its unique chemical structure, which contributes to its distinct properties and behaviors in environmental contexts. This compound is frequently detected alongside galaxolide in various environmental samples, highlighting its relevance in ecological studies and toxicology research .

- Oxidation: The primary reaction converting galaxolide to galaxolidone occurs under environmental conditions, such as exposure to sunlight or microbial activity.

- Reduction: Galaxolidone can be reduced back to galaxolide using reducing agents like sodium borohydride.

- Substitution: The compound can engage in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while aluminum chloride is often employed as a catalyst .

Galaxolidone has been studied for its biological activity, particularly concerning its role as an endocrine disruptor. This compound can interact with hormone receptors, leading to altered gene expression and physiological effects in aquatic organisms. Research indicates that galaxolidone may affect reproductive and developmental processes in these organisms, raising concerns about its ecological impact .

The synthesis of galaxolidone primarily involves the oxidation of galaxolide. This transformation can occur naturally in the environment or be conducted under controlled laboratory conditions. The following methods are commonly used:

- Laboratory Synthesis: Involves controlled oxidation processes using specific oxidizing agents to ensure high yield and purity.

- Industrial Production: While less common than laboratory synthesis, industrial methods may utilize similar oxidation pathways under optimized conditions .

Galaxolidone finds applications across various fields:

- Environmental Studies: It is studied for its presence and potential impact on aquatic ecosystems.

- Toxicology: Research focuses on its effects on aquatic life and its role as an endocrine disruptor.

- Analytical Chemistry: Used as a reference compound for detecting synthetic musks in environmental samples and assessing their concentrations .

Studies have shown that galaxolidone interacts with various molecular targets, particularly hormone receptors. Its endocrine-disrupting properties have been confirmed through assessments that indicate potential risks to human health and aquatic life. The compound's presence in wastewater treatment plants and natural water bodies raises concerns about its ecological risks, necessitating further investigation into its long-term effects .

Several compounds share structural similarities with galaxolidone, each possessing unique characteristics:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Galaxolide | Synthetic musk | Parent compound; widely used in fragrances; potential for bioaccumulation |

| Musk Ketone | Synthetic musk | Similar fragrance applications; known for moderate bioaccumulation potential |

| Musk Xylene | Synthetic musk | Used in perfumery; comparable environmental profiles |

Uniqueness

Galaxolidone's uniqueness lies in its specific chemical structure and its role as a transformation product of galaxolide. Its distinct environmental behavior and potential ecological risks differentiate it from other synthetic musks, making it a significant subject of study within environmental science and toxicology .

Global Detection in Waterways: Concentration Ranges and Spatial Variability

Galaxolidone exhibits widespread distribution in global waterway systems, with concentrations varying significantly across different geographical regions and water bodies [1]. The compound has been detected in numerous freshwater and marine environments, demonstrating its ubiquitous presence as a transformation product of galaxolide [1] [3].

In Chinese waterways, galaxolidone concentrations show considerable spatial variability. The Guangzhou waterways system exhibits concentrations ranging from 3 to 740 nanograms per liter, with concentration ratios of galaxolidone to galaxolide ranging from 0.15 to 0.64 [1] [4]. The Pearl River system demonstrates similar concentration patterns, with galaxolidone levels detected between 3.18 and 740 nanograms per liter [1] [4].

European water systems show different concentration profiles compared to Asian waterways. The Ammer River in Germany contains galaxolidone concentrations ranging from 0.003 to 1 microgram per liter [16]. This represents a significantly higher concentration range than most Asian waterways, suggesting regional differences in emission sources or environmental fate processes [16].

Korean waterway systems demonstrate highly variable galaxolidone concentrations. The Han River system shows concentrations that can reach up to 6.6664 micrograms per liter in some locations, while other areas show non-detectable levels [16]. This extreme spatial variability indicates the influence of localized emission sources, particularly wastewater treatment plant discharges [16].

Chinese lake systems exhibit lower but consistent galaxolidone detection levels. Taihu Lake shows concentrations ranging from 0.12 to 0.58 nanograms per liter, indicating widespread but relatively low-level contamination in lentic environments [16]. The Haihe River system shows frequent non-detectable levels, suggesting either lower emission inputs or enhanced degradation processes in this particular watershed [16].

Marine environments also show galaxolidone presence, with the Yellow Sea and East China Sea exhibiting concentrations of 23.7 to 38.2 nanograms per liter during wet season conditions [16]. This marine detection indicates transport from terrestrial sources and persistence in saltwater environments [16].

The literature indicates that galaxolidone and galaxolide are generally present in environmental media at ratios ranging from 0.01 to 10, demonstrating significant variability in transformation rates across different environmental conditions [1] [3]. This wide ratio range reflects differences in environmental factors such as temperature, microbial activity, and residence time that influence the conversion of galaxolide to galaxolidone [1].

| Location | Galaxolidone Concentration Range | Galaxolidone:Galaxolide Ratio | Reference |

|---|---|---|---|

| Guangzhou waterways, China | 3-740 ng/L | 0.15-0.64 | Su et al., 2023 [1] |

| Pearl River, China | 3.18-740 ng/L | Not specified | Su et al., 2023 [1] |

| Ammer River, Germany | 0.003-1 μg/L | Not specified | Lange et al., 2015 [16] |

| Han River, South Korea | Non-detectable to 6.6664 μg/L | Not specified | Hong et al., 2021 [16] |

| Taihu Lake, China | 0.12-0.58 ng/L | Not specified | Guo et al., 2013 [16] |

| Yellow Sea, East China Sea | 23.7-38.2 ng/L | Not specified | Mu and Wen, 2013 [16] |

Sources and Emission Pathways from Personal Care Products

Galaxolidone originates primarily as a metabolite of galaxolide, which is extensively used as a fragrance ingredient in personal care and consumer products [7] [8]. The parent compound galaxolide is widely incorporated into cosmetics, cleaning agents, detergents, air fresheners, and perfumes, creating multiple pathways for environmental emission [7] [8].

Personal care products represent the primary source category for galaxolide emission, which subsequently transforms to galaxolidone in environmental systems [6] [7]. Galaxolide concentrations in personal care products show dramatic variation depending on product type and intended fragrance intensity [6]. Perfumed body creams contain the highest concentrations, with levels reaching 280.78 ± 8.19 milligrams per kilogram of product [6].

The down-the-drain emission pathway constitutes the predominant route for galaxolide entry into environmental systems [17] [19]. Following use of personal care products, galaxolide enters domestic wastewater systems and is transported to wastewater treatment plants [17] [19]. During biological treatment processes, galaxolide undergoes biotransformation to form galaxolidone as a major metabolite [2] [5].

Wastewater treatment plant influent concentrations of galaxolide typically range from 0.5 to 10 micrograms per liter, with some facilities reporting concentrations up to 45.1 micrograms per liter [2] [5]. The biotransformation of galaxolide to galaxolidone occurs during biological treatment processes, with galaxolidone being detected in treatment plant effluents even when removal efficiencies for the parent compound are high [2] [34].

Household emissions represent the dominant source category compared to industrial sources [19]. Analysis of industrial wastewaters from metal, textile, and paper industries shows notably lower contributions than domestic sources [19]. Specific emissions calculations indicate per capita daily emissions of 1.6 ± 1.0 milligrams per person per day for galaxolide from household sources [19].

The transformation pathway from galaxolide to galaxolidone represents a significant emission mechanism that continues to release the metabolite into environmental systems even after parent compound sources are controlled [2] [5]. Primary degradation of galaxolide to galaxolidone and other polar degradation products occurs rapidly in various environmental compartments, but ultimate degradation has not been observed under environmentally relevant conditions [2] [5].

Seasonal variations in emission patterns have been documented, with higher concentrations observed during periods of increased personal care product usage [16] [17]. Population density emerges as an important influencing factor for galaxolidone concentrations in receiving water bodies [16].

| Product Type | Galaxolide Concentration | Daily Exposure Estimate | Notes |

|---|---|---|---|

| Perfumed body cream | 280.78 ± 8.19 mg/kg | 904 μg/day | Highest concentration category [6] |

| Toothpaste | 0.04 ± 0.01 mg/kg | Not specified | Lowest concentration category [6] |

| Soap bar | 65% recovery in analysis | Not specified | Extraction efficiency data [6] |

| General household sources | Not specified | 1.6 ± 1.0 mg/person/day | Per capita emission rate [19] |

Partitioning Behavior in Water-Sediment Systems

Galaxolidone exhibits distinctly different partitioning behavior compared to its parent compound galaxolide due to increased polarity resulting from the metabolic transformation process [2] [5]. The transformation from galaxolide to galaxolidone introduces functional groups that significantly alter the compound's environmental fate and distribution characteristics [2] [5].

The parent compound galaxolide demonstrates high lipophilicity with a measured octanol-water partition coefficient of 5.9, indicating strong affinity for organic phases [2] [5]. Galaxolide shows a calculated soil adsorption coefficient of 4.29 liters per kilogram, indicating immobility in soil systems and preferential adsorption to phases with high organic carbon content [2] [5].

Galaxolidone, as a more polar metabolite, exhibits lower octanol-water partition coefficients compared to galaxolide, resulting in increased water solubility and different environmental distribution patterns [2] [5]. The increased polarity of galaxolidone leads to higher mobility in aquatic systems and reduced tendency for sorption to sediment and soil organic matter [2] [5].

Fugacity modeling predictions for galaxolide distribution show that when released to aquatic environments, the compound distributes primarily between water compartments (40.6%) and sediment compartments (58.8%) [2]. When released to soil compartments, galaxolide demonstrates preferential accumulation in soil (99.9% of the total environmental burden) [2].

Volatilization represents a secondary fate process for galaxolide in aquatic systems [2]. Die-away studies demonstrate that 17% of initial galaxolide loading volatilizes from river water over 28 days, giving volatilization half-lives on the order of months [2]. The Henry's Law constant of 36.9 Pascal-meters cubed per mole indicates moderate volatility from water and moist soil surfaces [2].

Sediment-water partitioning behavior depends significantly on organic carbon content in sediment matrices [2] [21]. Galaxolide shows strong sorption to sediments with high organic carbon content, with distribution coefficients varying based on sediment composition [2]. The partitioning behavior follows the relationship between organic carbon content and compound lipophilicity [21] [28].

Primary degradation half-lives for galaxolide in sediment systems average 79 days based on radiolabeled tracer studies [2]. After one year of incubation, only 4% of parent galaxolide remained in sediment, with 80% recovery of original radioactivity comprising mostly polar oxidized metabolites including galaxolidone [2].

Soil systems show variable degradation rates depending on soil type, with primary degradation half-lives ranging from 95 to 239 days [2]. Oak forest soil shows the most rapid degradation (95 days), while agricultural soil demonstrates slower degradation (239 days), and sludge-amended agricultural soil shows intermediate rates (105 days) [2].

| Parameter | Galaxolide Value | Galaxolidone Value | Environmental Significance |

|---|---|---|---|

| Log octanol-water partition coefficient | 5.9 | Lower (more polar) | Increased water solubility for galaxolidone [2] |

| Log soil adsorption coefficient | 4.29 L/kg | Not specified | Indicates soil immobility [2] |

| Henry's Law constant | 36.9 Pa·m³/mol | Not specified | Moderate volatility [2] |

| Sediment degradation half-life | 79 days | Slower than parent | Slower degradation than galaxolide [2] |

| Soil degradation half-life | 95-239 days | Not specified | Variable by soil type [2] |

Derivation of Predicted No-Effect Concentrations (PNECs) via ECOSAR and SSD Models

The derivation of Predicted No-Effect Concentrations for galaxolidone represents a critical component of ecological risk assessment, employing both computational modeling and statistical distribution approaches [1] [2] [3]. The ECOSAR (Ecological Structure-Activity Relationships) predictive model has been utilized to estimate ecological toxicity values for galaxolidone, providing crucial data in the absence of extensive experimental toxicity testing [4].

Through comprehensive modeling using ECOSAR predictions and Species Sensitivity Distribution estimates, researchers have derived a PNEC value of 18.4 μg L⁻¹ for galaxolidone in aquatic environments [1] [2] [3]. This value represents a significantly higher threshold compared to its parent compound galaxolide, which has a derived PNEC of 2.14 μg L⁻¹ [1] [2] [3]. The ECOSAR methodology employs quantitative structure-activity relationships to predict acute and chronic toxicity endpoints based on the molecular structure and physicochemical properties of galaxolidone [4].

The Species Sensitivity Distribution approach utilized in galaxolidone risk assessment involves the compilation of toxicity data across multiple aquatic species to generate statistical distributions of sensitivity [5] [6] [7]. This methodology assumes that the sensitivity of different species to toxicants follows a log-normal distribution, allowing for the calculation of hazardous concentrations protective of specified percentages of species [5] [6] [7]. The SSD-derived PNEC for galaxolidone incorporates toxicity data from various trophic levels, including fish, invertebrates, and algae, though the available dataset remains limited compared to more extensively studied compounds [1] [2] [3].

The mathematical framework underlying SSD methodology involves fitting log-normal or log-logistic distributions to toxicity endpoints, typically using the fifth percentile (HC5) as a protective benchmark [5] [6] [7]. For galaxolidone, the HC5 value derived from available toxicity data provides the foundation for PNEC calculation, with additional assessment factors applied to account for uncertainties in the dataset [1] [2] [3]. The convergence of ECOSAR predictions and SSD estimates at 18.4 μg L⁻¹ provides increased confidence in the derived PNEC value for galaxolidone.

Risk Quotient Analysis for Aquatic Ecosystems

Risk Quotient analysis represents the fundamental approach for characterizing ecological risks of galaxolidone in aquatic environments, calculated as the ratio of Predicted Environmental Concentration to Predicted No-Effect Concentration [8]. The methodology employs measured environmental concentrations of galaxolidone from various aquatic matrices, compared against the derived PNEC values to determine potential risk levels [1] [2] [3].

Field studies conducted in Guangzhou waterways have provided extensive environmental concentration data for galaxolidone, with measured concentrations ranging from 3 to 740 ng L⁻¹ in surface waters [1] [2] [3]. When these environmental concentrations are compared against the derived PNEC of 18.4 μg L⁻¹, the resulting Risk Quotients consistently fall below 0.05, indicating low ecological risk in aquatic ecosystems [1] [2] [3]. This assessment methodology follows established regulatory frameworks where Risk Quotients below 1.0 suggest acceptable environmental risk levels [8].

The global literature review encompassing multiple geographical regions and environmental matrices reveals galaxolidone concentrations generally present at ratios of 0.01-10 relative to the parent compound galaxolide [1] [2] [3]. Environmental monitoring data from wastewater treatment plants, surface waters, and sediments consistently demonstrate galaxolidone concentrations well below threshold levels that would trigger ecological concern [9] [1] [2] [3]. The Risk Quotient analysis incorporates temporal and spatial variability in environmental concentrations, accounting for seasonal fluctuations and discharge patterns from anthropogenic sources.

Comparative analysis across different aquatic environments demonstrates consistent low-risk characterization for galaxolidone, with Risk Quotients remaining below unity even at maximum detected environmental concentrations [1] [2] [3]. The methodology accounts for bioavailability factors and environmental fate processes that may influence actual exposure concentrations experienced by aquatic organisms [10] [11] [12]. The risk characterization includes consideration of mixture effects and potential additive toxicity with co-occurring contaminants, though galaxolidone-specific interaction data remains limited [1] [2] [3].

Comparative Risk Profiling with Parent Compound Galaxolide

The comparative risk assessment between galaxolidone and its parent compound galaxolide reveals significant differences in ecological risk potential and environmental behavior [1] [2] [3]. Galaxolide exhibits substantially higher ecological risk with a PNEC of 2.14 μg L⁻¹ compared to galaxolidone's PNEC of 18.4 μg L⁻¹, indicating approximately 8-fold lower toxicity potential for the transformation product [1] [2] [3]. Environmental concentration patterns demonstrate that galaxolide occurs at higher absolute concentrations in aquatic systems, ranging from 20 to 2620 ng L⁻¹, while galaxolidone concentrations typically range from 3 to 740 ng L⁻¹ [1] [2] [3].

The transformation ratio between galaxolidone and galaxolide in environmental matrices typically ranges from 0.01 to 10, with most observations falling within 0.15 to 0.64 in field studies [1] [2] [3]. This ratio reflects the environmental fate processes governing the conversion of galaxolide to galaxolidone through oxidative transformation pathways [9]. The persistence characteristics differ significantly between the compounds, with galaxolidone exhibiting greater polarity and reduced bioaccumulation potential compared to the lipophilic parent compound [9] [10].

Risk characterization differences demonstrate that while galaxolide poses medium to high ecological risks in aquatic environments, galaxolidone consistently exhibits low risk profiles across multiple environmental scenarios [1] [2] [3]. The Australian Industrial Chemicals evaluation established that galaxolide metabolites, including galaxolidone, are expected to have lower bioaccumulation potential due to increased polarity and rapid excretion by fish [9]. Bioconcentration factors for galaxolide range from 624 to 1,584 in fish species, while galaxolidone's increased polarity suggests significantly reduced bioaccumulation potential [9] [14].

Environmental persistence patterns reveal that galaxolide demonstrates resistance to ultimate biodegradation under environmentally relevant conditions, while galaxolidone represents a primary degradation product with potentially enhanced biodegradability [9] [11]. The comparative toxicity profiles indicate that transformation from galaxolide to galaxolidone generally results in reduced ecological risk, though comprehensive toxicity testing for galaxolidone across multiple species remains limited [1] [2] [3].

Long-Term Sublethal Exposure Impacts on Aquatic Species

Long-term sublethal exposure effects of galaxolidone on aquatic species represent an emerging area of ecological concern, with limited but growing evidence of potential impacts at environmentally relevant concentrations [15] [16] [17]. Studies investigating the parent compound galaxolide have demonstrated that polycyclic musk compounds can induce oxidative stress and genotoxicity in marine organisms during chronic exposure scenarios [15] [16] [17]. Research using the marine clam Ruditapes philippinarum exposed to environmental concentrations of galaxolide showed significant induction of biotransformation enzymes, oxidative stress biomarkers, and DNA damage after 21 days of exposure [15] [16] [17].

Biomarker responses in aquatic organisms exposed to polycyclic musks include elevated activities of ethoxyresorufin-O-deethylase and glutathione S-transferase, indicating enhanced xenobiotic metabolism [15] [16] [17] [18] [19]. Oxidative stress parameters such as glutathione peroxidase, glutathione reductase, and lipid peroxidation show significant alterations following chronic exposure to musk compounds at environmentally relevant concentrations [15] [16] [17] [18] [19]. DNA damage assessment through comet assay techniques reveals genotoxic potential of musk compounds in marine invertebrates, raising concerns about long-term population-level effects [15] [16] [17].

Endocrine disruption potential represents a significant concern for long-term galaxolidone exposure, with evidence suggesting interference with hormone receptor systems in aquatic organisms [20] [21] [22]. Studies utilizing the Endocrine Disruptome database have confirmed endocrine effects for both galaxolide and galaxolidone, indicating potential disruption of reproductive and developmental processes [1] [2] [3]. Neuroendocrine activity modulation has been documented in marine organisms exposed to polycyclic musks, with implications for behavioral and physiological responses [20].

Sublethal effects on growth and reproduction in fish species exposed chronically to musk compounds include alterations in steroidogenic enzyme activities and vitellogenin production [23] [24] [22]. The growth hormone and insulin-like growth factor pathways, critical for fish development and metabolism, may be affected by chronic exposure to transformation products of polycyclic musks [22]. Behavioral modifications including altered swimming patterns, feeding responses, and predator avoidance behaviors have been documented in fish exposed to sublethal concentrations of environmental contaminants [25] [26].